molecular formula C10H12N2O3S B1196502 2-(CARBAMOYLSULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE CAS No. 7451-60-7

2-(CARBAMOYLSULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B1196502
CAS No.: 7451-60-7
M. Wt: 240.28 g/mol
InChI Key: WZDOMPZYPBKCOE-UHFFFAOYSA-N
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Description

Carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester is a chemical compound classified as an anilide It is known for its unique structure, which includes a methoxyaniline group and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(CARBAMOYLSULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves the reaction of 2-methoxyaniline with a suitable thioester precursor. The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the amine group on the thioester carbonyl. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxyaniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(CARBAMOYLSULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. The methoxyaniline group can interact with enzymes or receptors, while the thioester linkage can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid S-[2-(2-chloroanilino)-2-oxoethyl] ester
  • Carbamothioic acid S-[2-(2-fluoroanilino)-2-oxoethyl] ester
  • Carbamothioic acid S-[2-(2-nitroanilino)-2-oxoethyl] ester

Uniqueness

Carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different substituents on the aniline ring.

Properties

CAS No.

7451-60-7

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

S-[2-(2-methoxyanilino)-2-oxoethyl] carbamothioate

InChI

InChI=1S/C10H12N2O3S/c1-15-8-5-3-2-4-7(8)12-9(13)6-16-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)

InChI Key

WZDOMPZYPBKCOE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CSC(=O)N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC(=O)N

5947-53-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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